Cas no 877868-68-3 ((E)-2-(2-FLUOROPHENYL)ETHENYLBORONIC ACID)

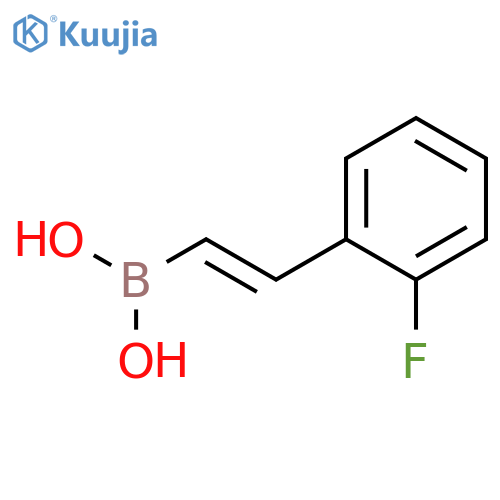

877868-68-3 structure

商品名:(E)-2-(2-FLUOROPHENYL)ETHENYLBORONIC ACID

(E)-2-(2-FLUOROPHENYL)ETHENYLBORONIC ACID 化学的及び物理的性質

名前と識別子

-

- Boronic acid, [(1E)-2-(2-fluorophenyl)ethenyl]-

- Boronic acid, B-[(1E)-2-(2-fluorophenyl)ethenyl]-

- (E)-2-(2-FLUOROPHENYL)ETHENYLBORONIC ACID

- SCHEMBL2020074

- EN300-7815052

- 877868-68-3

- AKOS006292726

- [(E)-2-(2-fluorophenyl)ethenyl]boronic acid

- (E)-(2-Fluorostyryl)boronic acid

-

- インチ: InChI=1S/C8H8BFO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6,11-12H/b6-5+

- InChIKey: XUDLSHDFOQZUEO-AATRIKPKSA-N

計算された属性

- せいみつぶんしりょう: 166.0601378Da

- どういたいしつりょう: 166.0601378Da

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 161

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 40.5Ų

(E)-2-(2-FLUOROPHENYL)ETHENYLBORONIC ACID 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-3219516-2.5g |

[(E)-2-(2-FLUOROPHENYL)ETHENYL]BORONIC ACID |

877868-68-3 | 2.5g |

$2384.0 | 2023-09-04 | ||

| Enamine | EN300-3219516-10g |

[(E)-2-(2-FLUOROPHENYL)ETHENYL]BORONIC ACID |

877868-68-3 | 10g |

$3795.0 | 2023-09-04 | ||

| Enamine | EN300-3219516-10.0g |

[(E)-2-(2-FLUOROPHENYL)ETHENYL]BORONIC ACID |

877868-68-3 | 10.0g |

$3795.0 | 2022-12-10 | ||

| Enamine | EN300-3219516-1g |

[(E)-2-(2-FLUOROPHENYL)ETHENYL]BORONIC ACID |

877868-68-3 | 1g |

$1150.0 | 2023-09-04 | ||

| Enamine | EN300-3219516-1.0g |

[(E)-2-(2-FLUOROPHENYL)ETHENYL]BORONIC ACID |

877868-68-3 | 1.0g |

$1150.0 | 2022-12-10 | ||

| Enamine | EN300-3219516-5.0g |

[(E)-2-(2-FLUOROPHENYL)ETHENYL]BORONIC ACID |

877868-68-3 | 5.0g |

$3018.0 | 2022-12-10 | ||

| Enamine | EN300-3219516-5g |

[(E)-2-(2-FLUOROPHENYL)ETHENYL]BORONIC ACID |

877868-68-3 | 5g |

$3018.0 | 2023-09-04 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1875032-1g |

(E)-(2-Fluorostyryl)boronic acid |

877868-68-3 | 98% | 1g |

¥17388.00 | 2024-04-27 |

(E)-2-(2-FLUOROPHENYL)ETHENYLBORONIC ACID 関連文献

-

Wentao Wang,Tao Zheng,Qicheng Zhang,Fan Wu,Yihan Liu,Lin Zhang,Jun Zhang,Mingqian Wang,Yi Sun Biomater. Sci., 2020,8, 1748-1758

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

-

Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736

-

Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281

877868-68-3 ((E)-2-(2-FLUOROPHENYL)ETHENYLBORONIC ACID) 関連製品

- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)

- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)

- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)

- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)

- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)

- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)

- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)

- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)

- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)

- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)

推奨される供給者

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量